Cas no 1213691-38-3 ((1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE)

(1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE 化学的及び物理的性質
名前と識別子
-
- (1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE
- 1-Naphthalenamine, 5-chloro-1,2,3,4-tetrahydro-6-methyl-, (1S)-
- 1213691-38-3
- Y12383
- (S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
-
- インチ: 1S/C11H14ClN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1
- InChIKey: PMKIDINMINPBBK-JTQLQIEISA-N
- ほほえんだ: [C@@H]1(N)C2=C(C(Cl)=C(C)C=C2)CCC1
計算された属性
- せいみつぶんしりょう: 195.0814771g/mol
- どういたいしつりょう: 195.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.137±0.06 g/cm3(Predicted)
- ふってん: 298.2±40.0 °C(Predicted)
- 酸性度係数(pKa): 9.23±0.20(Predicted)
(1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761682-1g |
(s)-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
1213691-38-3 | 98% | 1g |
¥10810.00 | 2024-08-09 |
(1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
(1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINEに関する追加情報
Introduction to CAS No. 1213691-38-3: (1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE
CAS No. 1213691-38-3, commonly referred to as (1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of tetrahydronaphthylamines, which are derivatives of tetrahydronaphthalene with an amine functional group. The presence of a chlorine atom at position 5 and a methyl group at position 6 introduces unique electronic and steric properties that make this compound particularly interesting for researchers.
The structure of (1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE is characterized by a partially hydrogenated naphthalene ring system with an amine group attached at the 1-position. The stereochemistry at the 1-position is specified as (S) configuration, which plays a crucial role in determining the compound's physical and chemical properties. Recent studies have highlighted the importance of stereochemistry in drug design, where even minor differences in spatial arrangement can significantly impact biological activity.
One of the most notable applications of this compound is in the development of novel therapeutic agents. Researchers have explored its potential as a precursor for synthesizing bioactive molecules with anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of (1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE* exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways.
In addition to its pharmacological applications, CAS No. 1213691-38-3 has also found use in materials science as a building block for advanced polymers and coatings. Its ability to undergo various chemical transformations makes it versatile for synthesizing high-performance materials with tailored properties. A recent breakthrough reported in *Advanced Materials* showcased its role in creating self-healing polymer networks that can recover from mechanical damage without external intervention.
The synthesis of (1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE involves a multi-step process that typically begins with the preparation of tetrahydronaphthalene derivatives followed by selective substitution reactions to introduce the chlorine and methyl groups. The stereochemical control during these reactions is critical to ensure the desired configuration at the 1-position. Innovations in asymmetric catalysis have significantly improved the yield and enantioselectivity of these reactions.
From an environmental perspective, understanding the degradation pathways and toxicity profile of CAS No. 1213691-38-3 is essential for its safe handling and disposal. Recent toxicological studies have focused on assessing its potential impact on aquatic ecosystems and human health. Results from these studies suggest that while it exhibits moderate toxicity under certain conditions, proper risk management strategies can mitigate these effects.
Looking ahead, the demand for compounds like (1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE is expected to grow as researchers continue to explore its untapped potential in various fields. Its unique combination of electronic properties and stereochemical features positions it as a valuable tool for advancing both medicinal chemistry and materials science.
1213691-38-3 ((1S)-5-CHLORO-6-METHYL-1,2,3,4-TETRAHYDRONAPHTHYLAMINE) 関連製品
- 7583-92-8(1-Amino-4-methylpyridinium Iodide)
- 2877721-74-7(1-methanesulfonyl-4-(4-methylpyrimidin-2-yl)-1,4-diazepane)
- 899995-57-4(N-(3,4-dimethylphenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine)
- 1396556-65-2(ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate)
- 895112-95-5(N-(2,5-dimethylphenyl)-2-{4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)
- 154-87-0(Cocarboxylase)
- 1807265-76-4(2-(Bromomethyl)-5-fluoro-4-methoxypyridine)
- 2138228-05-2(2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride)
- 1391585-26-4((R)-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate)
- 62732-43-8(2-azatricyclo7.3.0.0,3,7dodeca-1,3(7),8-trien-8-amine)



